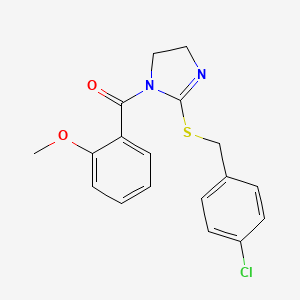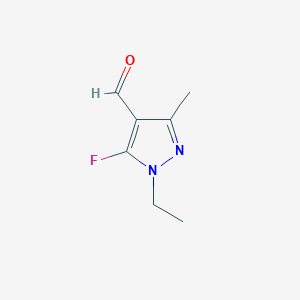![molecular formula C23H23N5O B2671643 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1111295-60-3](/img/structure/B2671643.png)
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a methoxyphenyl group, which can contribute to the overall polarity and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The piperazine ring, for example, can adopt a chair conformation, which could affect the overall shape and properties of the molecule . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the methoxyphenyl group could increase the compound’s overall polarity, affecting properties like solubility and melting point . More specific information would require experimental data or detailed computational analysis.科学的研究の応用
Synthesis and Chemical Properties
- Synthesis and Derivative Formation : Tsizorik et al. (2018) explored the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines, which are structurally similar to the compound . They synthesized derivatives by combining these compounds with other reactive compounds, forming derivatives with fused rings like 1,2,4-triazole and 1,2,4-triazine (Tsizorik et al., 2018).
Biological Activities and Applications
Anticonvulsant Properties : Aytemir et al. (2010) synthesized derivatives of kojic acid, a structurally related compound, and evaluated their anticonvulsant activities. They used substituted piperazine derivatives, similar to the compound , and assessed their efficacy in seizure tests (Aytemir et al., 2010).
Pharmacological Characterization for Dopamine Receptors : Möller et al. (2017) investigated 1,4-disubstituted aromatic piperazines, like the compound , for their interactions with dopamine receptors. They synthesized a series of compounds and characterized their pharmacological properties, revealing the potential for G protein-biased partial agonists (Möller et al., 2017).
Antimicrobial Activities : Aytemir et al. (2004) synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives using substituted piperazine derivatives, structurally related to the compound . They evaluated these compounds for their anticonvulsant and antimicrobial activities, showcasing a potential application in antimicrobial treatments (Aytemir et al., 2004).
Antitumor and Antimicrobial Activities : Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their potential as antitumor and antimicrobial agents. This study highlights the versatility of pyrazole-containing compounds in therapeutic applications (Riyadh, 2011).
Antiavian Influenza Virus Activity : Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and related derivatives with significant antiviral activities against bird flu influenza (H5N1). This indicates the potential use of similar pyrazole-based compounds in antiviral research (Hebishy et al., 2020).
Safety And Hazards
Based on the safety data sheet of a similar compound, 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following good laboratory practices .
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-29-20-9-7-19(8-10-20)26-13-15-27(16-14-26)23-22-17-21(18-5-3-2-4-6-18)25-28(22)12-11-24-23/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQWWPTOWTDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2671560.png)
![6-Cyclopropyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2671561.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2671563.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)

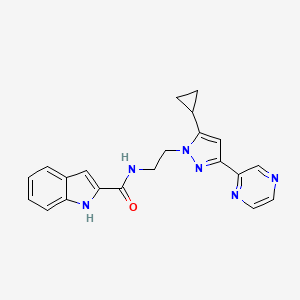
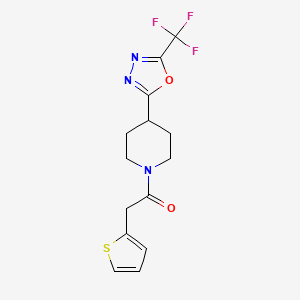
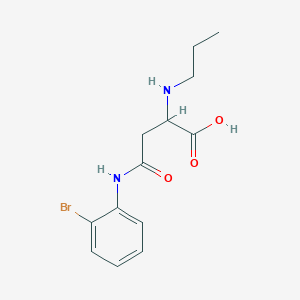
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2671574.png)
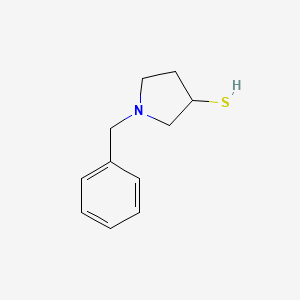
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2671579.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2671581.png)
